

# Spectral Analysis of Methyl 6-(hydroxymethyl)picolinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 6-(hydroxymethyl)picolinate

Cat. No.: B042678

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for **Methyl 6-(hydroxymethyl)picolinate**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The empirical formula for **Methyl 6-(hydroxymethyl)picolinate** is  $C_8H_9NO_3$ , with a molecular weight of 167.16 g/mol .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (400 MHz,  $CDCl_3$ ):

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.92	d	1H	Pyridine-H
7.79	t	1H	Pyridine-H
7.53	d	1H	Pyridine-H
4.83	s	2H	-CH <sub>2</sub> -
4.31	s	1H	-OH
3.90	s	3H	-OCH <sub>3</sub>

<sup>13</sup>C NMR (Data inferred from related structures and general chemical shift knowledge):

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O (Ester)
~158	Pyridine C-6
~147	Pyridine C-2
~137	Pyridine C-4
~125	Pyridine C-3
~121	Pyridine C-5
~64	-CH <sub>2</sub> OH
~52	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description
3368	O-H stretch (alcohol)
3099	C-H stretch (aromatic)
2955	C-H stretch (aliphatic)
2898	C-H stretch (aliphatic)
1730	C=O stretch (ester)
1601	C=C stretch (aromatic ring)
1521	C=C stretch (aromatic ring)
1371	C-H bend
1222	C-O stretch (ester)
988	C-H out-of-plane bend
788	C-H out-of-plane bend

## Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>
Exact Mass	167.0582 g/mol

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Methyl 6-(hydroxymethyl)picolinate** was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Instrumentation:  $^1\text{H}$  NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition: The spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Data Processing: The acquired data was processed using standard NMR software to perform Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

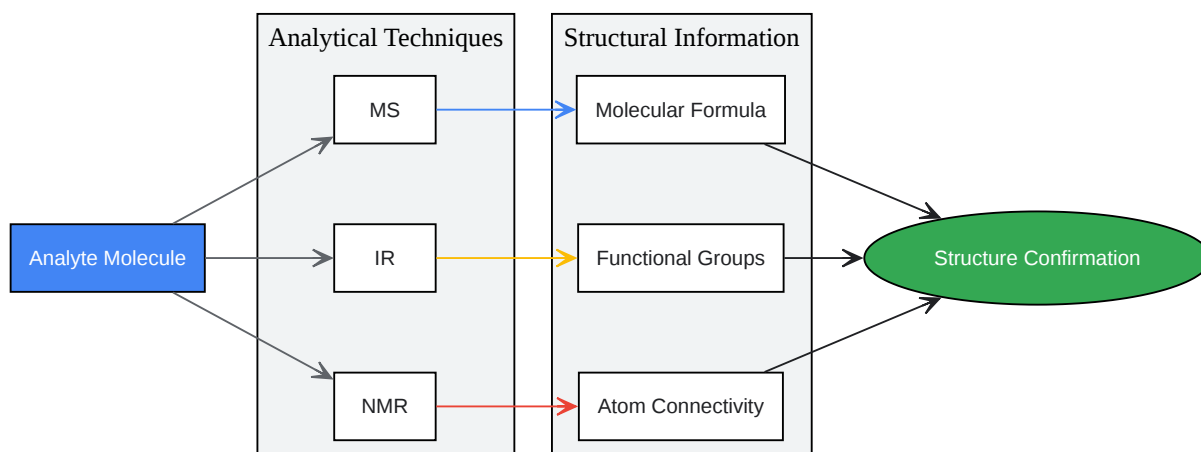
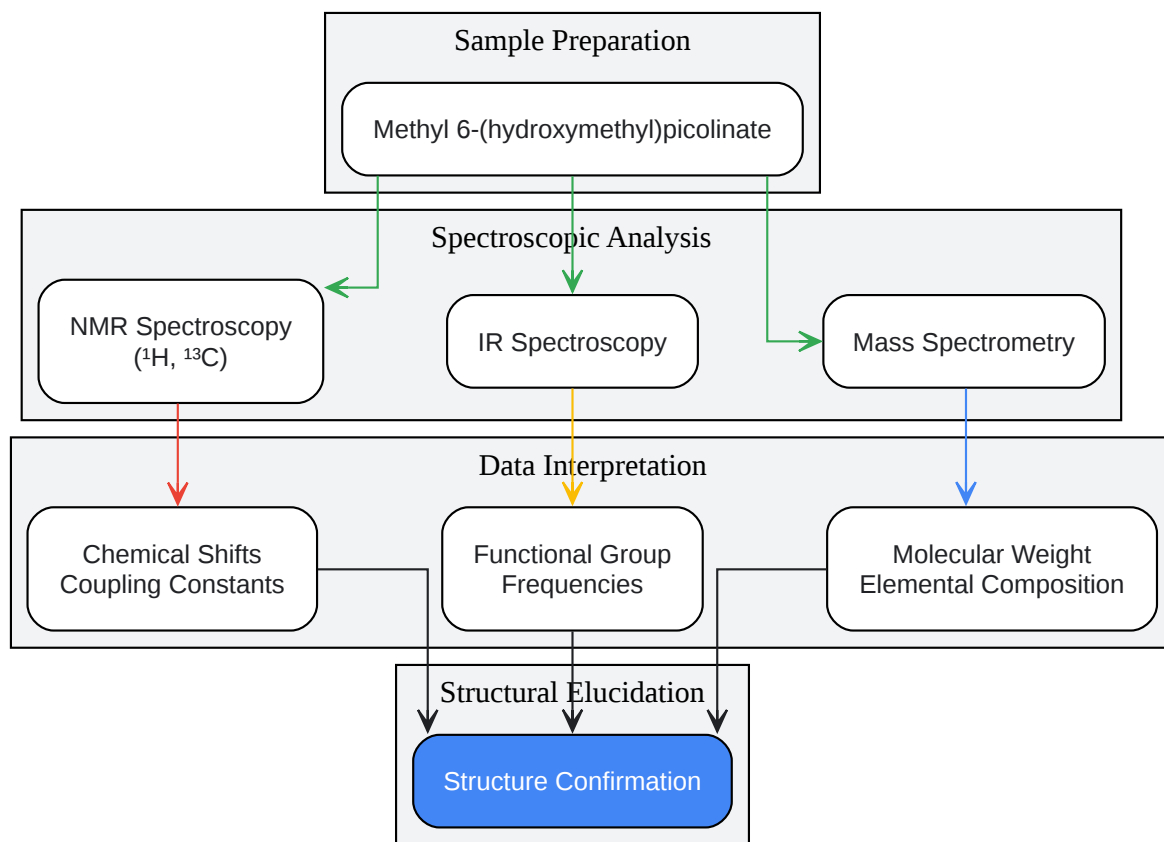
- Sample Preparation: The FT-IR spectrum was obtained from a crystalline sample of **Methyl 6-(hydroxymethyl)picolinate**.
- Instrumentation: A Fourier-Transform Infrared spectrometer was used for analysis.
- Data Acquisition: The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: The sample was introduced into the mass spectrometer, typically after dissolution in a suitable volatile solvent.
- Instrumentation: High-resolution mass spectrometry was used to determine the exact mass.
- Ionization: A suitable ionization technique, such as electrospray ionization (ESI), was employed to generate molecular ions.
- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) of the ions was measured by the mass analyzer.

## Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **Methyl 6-(hydroxymethyl)picolinate**.



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